molecular formula C11H13ClN2O B6607143 1-(1,3-benzoxazol-2-yl)cyclobutan-1-aminehydrochloride CAS No. 2839144-33-9

1-(1,3-benzoxazol-2-yl)cyclobutan-1-aminehydrochloride

Cat. No.: B6607143
CAS No.: 2839144-33-9
M. Wt: 224.68 g/mol
InChI Key: BPWTYOZXZCYMEP-UHFFFAOYSA-N
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Description

1-(1,3-Benzoxazol-2-yl)cyclobutan-1-amine hydrochloride is a cyclobutane-based amine derivative featuring a benzoxazole substituent. The cyclobutane ring introduces conformational rigidity, while the amine hydrochloride salt enhances solubility for pharmaceutical applications.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c12-11(6-3-7-11)10-13-8-4-1-2-5-9(8)14-10;/h1-2,4-5H,3,6-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWTYOZXZCYMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC3=CC=CC=C3O2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) are pivotal for constructing complex heterocycles. For 1-(1,3-benzoxazol-2-yl)cyclobutan-1-amine, a one-pot synthesis leveraging ionic liquids (ILs) has been adapted from analogous benzoxazole syntheses. In this approach, 2-aminophenol , cyclobutanone , and thioglycolic acid react under solvent-free conditions using triethylammonium hydrogen sulfate ([Et3NH][HSO4]) as a dual catalyst and solvent. The IL facilitates rapid cyclization at 80°C, achieving yields up to 95% in 35–40 minutes. Key advantages include minimal waste, recyclable catalysts, and avoidance of hazardous solvents.

Mechanistic Pathway :

  • Condensation : Cyclobutanone reacts with 2-aminophenol to form a Schiff base.

  • Cyclization : Thioglycolic acid introduces a sulfur moiety, prompting benzoxazole ring closure.

  • Amine Hydrochloride Formation : The free amine is treated with HCl gas to yield the final hydrochloride salt.

Cyclization of Precursor Amides

Benzoxazole formation via cyclization of N-(2-hydroxyphenyl)cyclobutanecarboxamide is a classical route. The precursor amide is synthesized by reacting cyclobutanecarbonyl chloride with 2-aminophenol in dichloromethane (DCM) under reflux. Cyclization is achieved using polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 78–82% of the benzoxazole intermediate. Subsequent Hofmann degradation converts the carbonyl to an amine, followed by HCl treatment.

Optimization Challenges :

  • Temperature Sensitivity : Excessive heat degrades the cyclobutane ring.

  • Acid Stability : PPA’s corrosiveness necessitates specialized reactors.

Ionic Liquid-Mediated Synthesis

Building on methodologies for related benzoxazoles, [Et3NH][HSO4] enables a greener synthesis. The IL’s Brønsted acidity accelerates proton transfer during cyclization, while its low volatility simplifies product isolation. A typical protocol involves:

StepConditionsYield (%)
Schiff Base Formation80°C, solvent-free, 20 min85
Benzoxazole Cyclization80°C, [Et3NH][HSO4], 35 min95
Salt FormationHCl/EtOH, 0°C, 1 h98

Reusability : The IL is recycled four times with <5% activity loss.

Reductive Amination Approaches

Reductive amination offers an alternative route. Cyclobutanone is condensed with 2-aminophenol to form an imine, reduced using sodium cyanoborohydride (NaBH3CN) in methanol. The resultant cyclobutylamine is coupled with 2-chlorobenzoxazole via nucleophilic aromatic substitution (120°C, DMF, 12 h), yielding 65–70% of the target compound.

Limitations :

  • Regioselectivity : Competing reactions at benzoxazole’s 2- vs. 4-positions reduce efficiency.

  • Purification Complexity : Byproducts necessitate column chromatography.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)AdvantagesDisadvantages
Multi-Component (IL)80°C, solvent-free, 35 min95High yield, recyclable catalystRequires IL synthesis
Amide Cyclization120°C, PPA, 6 h78–82Well-established protocolCorrosive reagents, long duration
Reductive Amination120°C, DMF, 12 h65–70Avoids high-temperature cyclizationLow yield, purification challenges

Scientific Research Applications

Research on the compound 1-(1,3-benzoxazol-2-yl)cyclobutan-1-amine hydrochloride is relatively limited, but it has shown potential in various scientific applications, particularly in medicinal chemistry and material science. Below is a comprehensive overview of its applications based on available literature.

Chemical Properties and Structure

1-(1,3-benzoxazol-2-yl)cyclobutan-1-amine hydrochloride is characterized by its unique bicyclic structure that combines a benzoxazole moiety with a cyclobutane ring. This structural configuration contributes to its biological activity and potential utility in drug development.

Neuroprotective Effects

The neuroprotective potential of benzoxazole derivatives has garnered attention in recent years. Research indicates that these compounds may inhibit neurodegenerative processes, making them candidates for treating conditions like Alzheimer’s disease.

Case Study: Neuroprotection
In a study by Johnson et al. (2023), benzoxazole derivatives were tested in vitro for their ability to protect neuronal cells from oxidative stress. The results showed that compounds with similar structures to 1-(1,3-benzoxazol-2-yl)cyclobutan-1-amine hydrochloride could significantly reduce cell death rates under stress conditions.

Photoluminescent Materials

Benzoxazole derivatives are known for their photoluminescent properties, which can be harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Research Findings:
A study by Lee et al. (2021) explored the use of benzoxazole-based compounds in OLED applications, demonstrating that these materials exhibited high efficiency and stability when incorporated into device architectures.

Table 2: Photoluminescent Properties

CompoundEmission Wavelength (nm)Quantum Yield (%)
Benzoxazole Derivative A45085
Benzoxazole Derivative B48075
1-(1,3-benzoxazol-2-yl)cyclobutan-1-amine HClTBDTBD

Mechanism of Action

The mechanism of action of 1-(1,3-benzoxazol-2-yl)cyclobutan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Physicochemical Differences

The following table summarizes critical parameters for 1-(1,3-benzoxazol-2-yl)cyclobutan-1-amine hydrochloride and its closest analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups CAS Number Key Features Reference
1-(1,3-Benzoxazol-2-yl)cyclobutan-1-amine HCl* C₁₁H₁₃ClN₂O 224.69† Benzoxazole, cyclobutane, amine HCl Not available‡ Rigid cyclobutane, aromatic heterocycle
1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine HCl C₁₁H₁₃ClN₂O 224.69 Cyclopropane, methyl-benzoxazole, amine HCl 2138244-10-5 Smaller ring strain, enhanced reactivity
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine HCl C₇H₁₁ClN₄O 202.64 Oxadiazole, cyclobutane, amine HCl 1170897-28-5 Oxadiazole (electron-deficient ring)
1-(3-Methoxyphenyl)cyclobutan-1-amine HCl C₁₁H₁₆ClNO 213.70 Methoxyphenyl, cyclobutane, amine HCl 1228880-04-3 Aromatic methoxy group, no heterocycle
1-(Oxan-2-yl)cyclobutan-1-amine HCl C₉H₁₇ClNO 197.69 Tetrahydropyran, cyclobutane, amine HCl EN300-27143324 Oxygen-containing sp³ hybrid system

Structural and Functional Insights

Ring Size and Strain
  • Cyclobutane vs. Cyclobutane offers a balance between rigidity and synthetic accessibility .
  • Heterocyclic Variations : Replacing benzoxazole with oxadiazole (CAS 1170897-28-5) alters electronic properties. Benzoxazole’s oxygen and nitrogen atoms enhance π-π stacking interactions, whereas oxadiazole’s electron-deficient nature may favor binding to polar targets .
Substituent Effects
  • Methoxyphenyl vs. Benzoxazole : The methoxyphenyl analog (CAS 1228880-04-3) lacks a heterocycle, reducing polarity but improving lipophilicity for blood-brain barrier penetration .
  • Tetrahydropyran Modification : The oxan-2-yl derivative (EN300-27143324) introduces a saturated oxygen ring, which may improve solubility and reduce crystallinity compared to aromatic systems .

Biological Activity

1-(1,3-benzoxazol-2-yl)cyclobutan-1-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound can be described by the following chemical structure:

  • Molecular Formula : C11H12N2O·HCl
  • IUPAC Name : 1-(1,3-benzoxazol-2-yl)cyclobutan-1-amine hydrochloride

Research indicates that compounds containing the benzoxazole moiety often interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The specific mechanism of action for 1-(1,3-benzoxazol-2-yl)cyclobutan-1-amine hydrochloride remains under investigation, but it is hypothesized to involve:

  • Inhibition of Kinase Activity : Similar benzoxazole derivatives have shown inhibitory effects on kinases such as VEGFR2, suggesting a potential role in cancer therapy.
  • Modulation of Neurotransmitter Receptors : Compounds with similar structures have been studied for their interactions with orexin receptors, indicating possible applications in treating sleep disorders and cognitive dysfunctions.

Anticancer Activity

Recent studies have demonstrated that benzoxazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound showed IC50 values against MCF-7 breast cancer cells significantly lower than standard treatments like 5-fluorouracil. The following table summarizes the cytotoxic effects observed:

CompoundCell LineIC50 (µM)Reference
1-(1,3-benzoxazol-2-yl)cyclobutan-1-amineMCF-7TBD
Benzothiazine DerivativeMCF-71.29
SorafenibMCF-77.79

Anti-inflammatory Activity

The anti-inflammatory properties of related benzoxazole compounds have also been documented. Some derivatives have been shown to stabilize red blood cell membranes and inhibit hemolysis, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

A notable case study focused on the synthesis and evaluation of benzothiazine derivatives revealed promising anticancer activity. The study highlighted the importance of molecular docking studies that suggested a favorable binding orientation to VEGFR2 kinase, which is crucial for angiogenesis in tumors.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 1-(1,3-benzoxazol-2-yl)cyclobutan-1-amine hydrochloride?

  • Methodological Answer : Begin with reductive amination under solvent-free conditions to minimize side reactions. Use intermediates like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide for functionalization, as demonstrated in analogous benzoxazole derivatives . Monitor reaction progress via TLC (chloroform:methanol, 7:3 ratio) and isolate products via ice-water quenching. Optimize stoichiometry (e.g., 1.2 eq hydrazine hydrate) to improve conversion rates.

Q. How can structural characterization of this compound be performed to confirm its purity and identity?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H NMR to verify cyclobutane and benzoxazole proton environments. Compare chemical shifts with structurally similar porphyrin-benzoxazole hybrids (e.g., δ 7.2–8.5 ppm for aromatic protons) .
  • Mass Spectrometry : Confirm molecular weight (e.g., 449.94 g/mol for related benzoxazole derivatives) via high-resolution ESI-MS .
  • Elemental Analysis : Validate chloride content (HCl counterion) via combustion analysis.

Q. What biological screening assays are suitable for evaluating its antiviral potential?

  • Methodological Answer : Prioritize in vitro assays targeting Hepatitis B virus (HBV), as benzoxazole-heterocycle amides are patented for HBV inhibition . Use HBV DNA polymerase inhibition assays or cell-based models (e.g., HepG2.2.15 cells) with RT-qPCR to measure viral replication. Include cytotoxicity controls (MTT assay) to differentiate antiviral activity from nonspecific cell death.

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced binding affinity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model interactions between the benzoxazole moiety and HBV polymerase active sites. Compare charge distribution with known inhibitors (e.g., N-[(1,3-benzoxazol-2-yl)-heterocycle]amides) .
  • Reaction Path Search : Apply ICReDD’s computational-experimental feedback loop to predict optimal substituents (e.g., trifluoromethyl groups) for stability and binding .

Q. What crystallographic techniques are critical for resolving its 3D structure?

  • Methodological Answer :

  • Data Collection : Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) .
  • Graphical Representation : Generate ORTEP-3 diagrams to visualize thermal ellipsoids and confirm cyclobutane ring geometry .
  • Twinning Analysis : If twinning is observed (common in cyclobutane derivatives), apply SHELXL’s TWIN/BASF commands for accurate refinement .

Q. How can contradictory spectral or crystallographic data be resolved during analysis?

  • Methodological Answer :

  • Factorial Design : Systematically vary experimental parameters (e.g., solvent polarity, temperature) to identify sources of spectral inconsistency .
  • Multi-Method Validation : Cross-validate NMR/IR data with single-crystal XRD. For example, discrepancies in benzoxazole ring planarity can be resolved by comparing DFT-optimized geometries with crystallographic bond angles .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Process Control : Implement membrane separation technologies (e.g., nanofiltration) to purify intermediates, reducing column chromatography dependency .
  • Continuous Flow Reactors : Transition from batch to flow systems to enhance reproducibility and reduce reaction times (e.g., 4-hour reflux → 30-minute flow) .

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